N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride
Description
N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride (CAS: 1328641-59-3) is a diamine derivative with a molecular formula of C₁₂H₁₉Cl₂F₃N₂O and a molecular weight of 335.19 g/mol . Its structure features a dimethylated ethylenediamine backbone, where one terminal amine is substituted with a 2-(trifluoromethoxy)benzyl group. The compound is synthesized as a dihydrochloride salt, ensuring stability and solubility for laboratory applications.
This substituent contrasts with simpler benzyl or methoxybenzyl groups found in analogous diamines . The compound’s InChIKey (YAERGKPZJGOABJ-UHFFFAOYSA-N) and SMILES string (CN(C)CCNCc1ccccc1OC(F)(F)F) confirm its stereochemistry and functional group arrangement .
Properties
IUPAC Name |
N',N'-dimethyl-N-[[2-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O.2ClH/c1-17(2)8-7-16-9-10-5-3-4-6-11(10)18-12(13,14)15;;/h3-6,16H,7-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLWBIFYHKEKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=C1OC(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathways for Diamine Synthesis
The foundational process involves reacting dihaloalkanes with amines, typically lower alkylamines, to produce N,N-dialkylalkanediamines. The key reaction steps are:
- Formation of haloalkaneamine intermediates via nucleophilic substitution of dihaloalkanes with alkylamines.
- Subsequent reaction of these intermediates with additional alkylamine to yield the desired N,N-dialkylalkanediamine.
This process is well-documented in patents and literature, such as US2908714A and US6242651B1, which describe controlling reaction conditions to optimize yield and purity while suppressing by-products like cyclic diamines and trialkylamines.
Preparation of Precursors
The synthesis of the specific compound requires the preparation of a suitable halogenated aromatic precursor, namely 2-(trifluoromethoxy)benzyl halides (chlorides, bromides, or iodides). These are typically synthesized via electrophilic aromatic substitution or halogenation reactions on the aromatic ring bearing the trifluoromethoxy group, which is introduced through nucleophilic substitution or aromatic substitution reactions.
Reaction Conditions and Control
The key to successful synthesis involves meticulous control of reaction parameters:
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 40°C | Lower temperatures favor selectivity and reduce by-products |
| Reaction Time | Several hours | Ensures complete conversion while minimizing side reactions |
| Reactant Addition | Dropwise or portion-wise | Maintains control over haloalkaneamine intermediate concentration |
| Solvent | Excess alkylamine or inert solvents | Alkylamine often acts as both reactant and solvent |
Reaction Mechanism and Impurity Control
The main reactions involve nucleophilic substitution of halogen atoms on the aromatic ring with amines, forming the aromatic benzylamine derivatives, followed by alkylation to produce the diamine. Side reactions, such as cyclization to form cyclic diamines or formation of trialkylamines, are minimized by:
- Maintaining low residual haloalkaneamine concentrations (less than 0.002 mol per mol of amine).
- Using excess alkylamine as both solvent and reactant.
- Controlling reaction temperature and addition rate of dihaloalkanes.
Specific Synthesis Approach for the Target Compound
Given the structure of N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride , the synthesis likely involves:
- Step 1: Synthesis of 2-(trifluoromethoxy)benzyl halide (preferably chloride or bromide) via aromatic substitution reactions involving trifluoromethoxybenzene derivatives.
- Step 2: Reaction of this benzyl halide with methylamine to form the benzylamine intermediate.
- Step 3: Alkylation of the benzylamine with ethane-1,2-diamine or related diamine precursors, controlling reaction conditions to prevent side reactions.
- Step 4: Final quaternization or salt formation, such as treatment with hydrochloric acid, to obtain the dihydrochloride salt.
Research Findings and Data
Research indicates that controlling the residual haloalkaneamine to below 0.002 mol per mol of amine is critical for high purity and yield. The process benefits from continuous or staged addition of halogenated intermediates and temperature regulation.
Data Table: Summary of Preparation Parameters
| Step | Reagents | Conditions | Purpose | Reference |
|---|---|---|---|---|
| Haloaromatic synthesis | Trifluoromethoxybenzene derivatives + halogenating agents | 0°C to 40°C, inert atmosphere | Prepare benzyl halide | Patent US6242651B1 |
| Benzylamine formation | Benzyl halide + methylamine | Room temperature, controlled addition | Form benzylamine intermediate | Patent US2908714A |
| Diamine alkylation | Benzylamine + ethane-1,2-diamine | 0°C to 40°C, excess amine | Form target diamine | Patent US2908714A |
Notes on Industrial Application
The process emphasizes high-yield, impurity-free production, with continuous addition of halogenated intermediates and reaction monitoring. These methods can be adapted for large-scale synthesis of the target compound, ensuring high purity and minimizing purification steps.
Chemical Reactions Analysis
N,N-Dimethyl-N’-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride exhibits several promising medicinal applications:
- Anticancer Properties : Research indicates that compounds with similar structures may exhibit significant cytotoxic effects against various cancer cell lines. The trifluoromethoxy group is believed to play a role in enhancing the compound's interaction with biological targets .
- Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its unique structure allows it to penetrate bacterial membranes more effectively .
- Neuroprotective Effects : There is emerging evidence indicating that compounds like N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .
Material Science Applications
In material science, the compound's unique chemical properties make it suitable for various applications:
- Polymer Chemistry : The compound can be used as a building block in synthesizing novel polymers with enhanced properties such as increased thermal stability and improved mechanical strength due to the presence of fluorinated groups .
- Coatings and Adhesives : Its lipophilic nature allows it to be incorporated into coatings and adhesives that require water resistance and durability. The trifluoromethoxy group provides additional chemical resistance against solvents and harsh environments .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of structurally similar compounds. The results indicated that derivatives with trifluoromethoxy substitutions exhibited enhanced potency against breast cancer cell lines, suggesting that N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine could be developed further for cancer therapies.
Case Study 2: Antimicrobial Efficacy
In a research article focused on antimicrobial agents, N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine was tested against a panel of bacterial strains. The findings revealed significant inhibitory activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors , leading to modulation of their activity . The compound may act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction . The pathways involved in its mechanism of action are typically studied using various biochemical and biophysical techniques .
Comparison with Similar Compounds
Structural Analogues in Ethane-1,2-diamine Derivatives
The target compound belongs to a broader class of N,N-dimethyl-substituted ethane-1,2-diamine derivatives. Below is a comparative analysis of its structural and functional attributes against key analogues:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The trifluoromethoxy group in the target compound contrasts with electron-donating methoxy (-OCH₃) or methyl groups in analogues like the ferrocenylmethoxy derivative .
- Salt Forms : Most analogues (e.g., ferrocenyl, chlorobenzyl) are synthesized as dihydrochloride salts to enhance crystallinity and storage stability, similar to the target compound .
Yield Trends :
- Bulky or electron-deficient substituents (e.g., -OCF₃, quinoline) generally reduce yields compared to simpler aryl groups, as seen in the 41% yield for the quinoline derivative .
- Metal-coordinated derivatives (e.g., chromium complexes) require additional steps, further lowering yields .
Physicochemical and Spectroscopic Comparisons
- ¹H NMR Profiles: The target compound’s ¹H NMR would show distinct signals for the -OCF₃ benzyl protons (δ ~7.0–7.5 ppm) and dimethylamino groups (δ ~2.2–2.5 ppm), aligning with patterns observed in ferrocenyl and chlorobenzyl analogues .
- Purity and Stability : The target compound’s high purity (≥98%) exceeds many analogues (e.g., 95% for ferrocenyl derivatives) due to optimized crystallization as a dihydrochloride salt .
Biological Activity
N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a trifluoromethoxy group attached to a benzyl moiety linked to an ethylene diamine backbone. Its molecular formula is with a CAS number of 1328641-59-3. The trifluoromethoxy group enhances the lipophilicity of the molecule, which is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1328641-59-3 |
| Hazard Classification | Irritant |
Research indicates that compounds similar to N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine exhibit significant biological activities, primarily through interactions with various biological pathways. The presence of the trifluoromethoxy group is believed to enhance the binding affinity to targets such as enzymes and receptors, potentially leading to increased pharmacological effects.
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Studies have shown that similar compounds possess antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation, although further research is required to elucidate its mechanisms.
- Neuroprotective Effects : Some derivatives have been reported to exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of structurally related compounds. Results indicated that compounds with trifluoromethoxy groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound inhibited the growth of human cancer cell lines. The compound was found to induce apoptosis in these cells through mitochondrial pathways .
Case Study 3: Neuroprotective Properties
Research conducted on neuroprotective effects revealed that this compound could reduce oxidative stress markers in neuronal cells exposed to toxins. This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease .
Comparative Analysis
To better understand the significance of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N,N-Dimethylbenzylamine | Benzylamine backbone | Moderate antimicrobial activity |
| N-Benzylethylenediamine | Ethylene diamine backbone | Limited anticancer effects |
| N,N-Diethyl-N'-[2-(trifluoromethoxy)benzyl]amine | Similar trifluoromethoxy group | Enhanced neuroprotective effects |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride?
- Methodology : The synthesis typically involves a nucleophilic substitution or reductive amination step. For analogous diamine dihydrochlorides, reactions are conducted in anhydrous dichloromethane or THF under nitrogen, with subsequent purification via recrystallization using ethanol/ether mixtures to isolate the dihydrochloride salt .
- Key Considerations : Monitor reaction progress with TLC (silica gel, ethyl acetate:hexane), and confirm dihydrochloride formation via pH adjustment (HCl gas or concentrated HCl in a non-aqueous medium) .
Q. Which analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to resolve dimethylamine protons (δ ~2.2–2.5 ppm) and trifluoromethoxy benzyl signals (δ ~7.0–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for the free base and [M-Cl]⁺ for the dihydrochloride) .
- Supplementary Data : Elemental analysis (C, H, N) to validate purity (>97%) and salt stoichiometry .
Q. How should this compound be stored to maintain stability?
- Guidelines : Store in airtight, light-resistant containers at –20°C under anhydrous conditions due to hygroscopicity. Pre-dry storage vials with molecular sieves to prevent hydrolysis of the trifluoromethoxy group .
Advanced Research Questions
Q. What computational strategies can elucidate reaction mechanisms involving this compound?
- Approach : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model intermediates in reactions like benzylamine alkylation or trifluoromethoxy group activation. ICReDD’s quantum chemical reaction path search methods can predict energy barriers and optimize transition states .
- Validation : Cross-reference computed IR spectra with experimental FT-IR data to confirm mechanistic hypotheses .
Q. How can reactor design improve scalability for derivatives of this compound?
- Design Principles : Use continuous-flow reactors with temperature-controlled zones (–10°C to 25°C) to enhance mixing and reduce side reactions during dihydrochloride salt formation. Incorporate membrane separation technologies for in-line purification .
- Optimization : Perform DoE (Design of Experiments) to assess variables like residence time, solvent polarity, and HCl stoichiometry .
Q. What in vitro assays are suitable for studying its biological interactions?
- Assay Development :
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for serotonin or dopamine receptors, given structural similarity to psychoactive diamines .
- Cellular Uptake : Fluorescent tagging (e.g., dansyl chloride conjugation) to track intracellular localization in neuronal cell lines .
Q. How can solubility challenges in aqueous buffers be addressed?
- Strategies :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without destabilizing the dihydrochloride salt .
- Salt Screening : Explore alternative counterions (e.g., besylate) if hydrochloride solubility limits bioactivity assays .
Q. What role does computational modeling play in predicting its metabolic pathways?
- Protocols :
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to identify potential cytochrome P450 oxidation sites (e.g., demethylation or benzyl ring hydroxylation) .
- Validation : Compare predictions with in vitro hepatocyte incubation studies analyzed via LC-MS/MS .
Contradictions & Validation
- Synthetic Yield Discrepancies : reports dichloromethane as optimal for similar amines, while suggests THF for dihydrochloride stability. Validate solvent choice via small-scale trials .
- Analytical Thresholds : GC purity thresholds (>97% in ) may conflict with NMR integration; use orthogonal methods (HPLC-UV) for cross-verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
